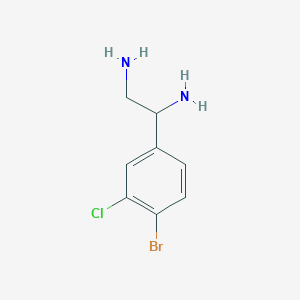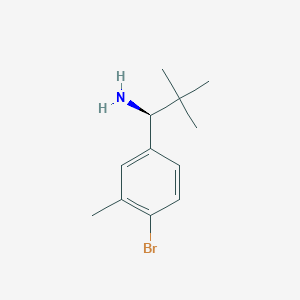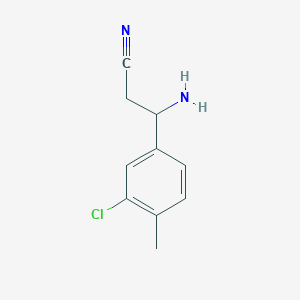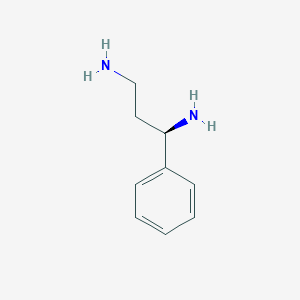
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a valuable target for synthesis and study in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Propanoic Acid Moiety: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its pyrazole ring, which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
類似化合物との比較
Similar Compounds
1-(4,5-Dihydro-1H-pyrazol-1-yl)ethanone: Known for its potential as a tubulin polymerization inhibitor.
1-Methylindol derivatives: Studied for their anticancer activity and ability to inhibit tubulin polymerization.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group and pyrazole ring make it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
(2S)-2-(methoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)10-6(7(12)13)5-11-4-2-3-9-11/h2-4,6H,5H2,1H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
InChIキー |
KIYJQPXEPMKJSL-LURJTMIESA-N |
異性体SMILES |
COC(=O)N[C@@H](CN1C=CC=N1)C(=O)O |
正規SMILES |
COC(=O)NC(CN1C=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
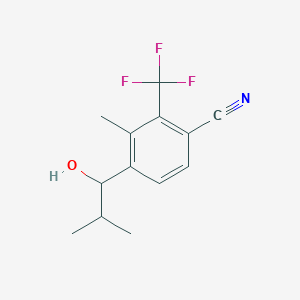
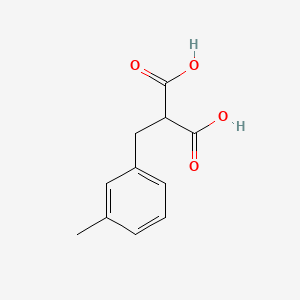
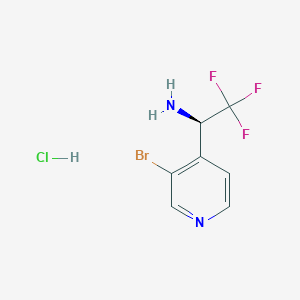
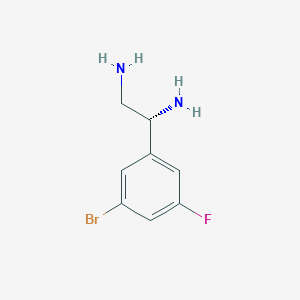
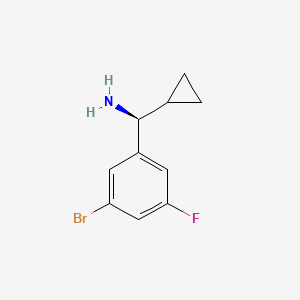
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)


